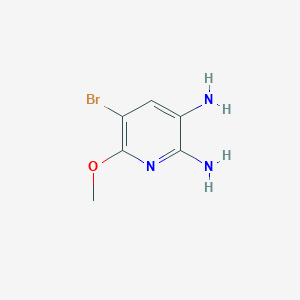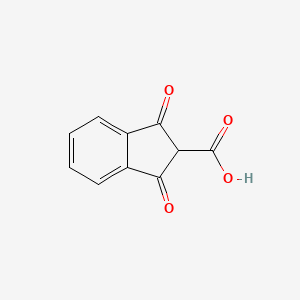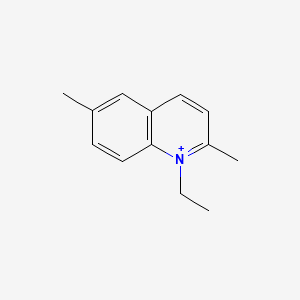![molecular formula C20H26Cl2N2O2 B12468382 (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrochloride](/img/structure/B12468382.png)
(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinine dihydrochloride is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been used for centuries as an antimalarial agent and is known for its bitter taste. Quinine dihydrochloride is used in various medical and scientific applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of quinine dihydrochloride typically involves the transformation of quinine sulfate to quinine, followed by its reaction with hydrochloric acid. Here is a general method:
Transformation: Quinine sulfate is converted to quinine.
Reaction: Quinine is dispersed in a dispersing agent, and hydrochloric acid or hydrogen chloride gas is added to react.
Crystallization: The resulting quinine dihydrochloride is obtained through crystallization.
Industrial Production Methods
In industrial settings, the preparation of quinine dihydrochloride involves similar steps but on a larger scale. The process is designed to be environmentally friendly, using common acids and bases, and low-toxicity solvents. The yield can reach up to 115% of the theoretical yield, making it efficient for large-scale production .
化学反应分析
Types of Reactions
Quinine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Quinine can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are typical reducing conditions.
Substitution: Hydrochloric acid and other strong acids are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Various substituted quinine derivatives.
科学研究应用
Quinine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral catalyst.
Biology: Employed in studies of cellular processes and as a tool for investigating ion channels.
Industry: Utilized in the production of tonic water and other beverages for its bitter flavor.
作用机制
Quinine dihydrochloride exerts its effects by interfering with the parasite’s ability to digest hemoglobin. It inhibits the formation of beta-haematin (haemozoin), a toxic product of hemoglobin digestion by parasites. This action disrupts the parasite’s metabolic processes, leading to its death . Quinine also affects muscle membrane and sodium channels, which explains its use in treating muscle disorders .
相似化合物的比较
Quinine dihydrochloride is part of the cinchona alkaloids family, which includes compounds such as quinidine, cinchonine, and cinchonidine. These compounds share similar antimalarial properties but differ in their potency and side effects . Quinine is unique due to its historical significance and continued relevance in treating malaria, especially in areas with drug-resistant strains .
Similar Compounds
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: Another antimalarial alkaloid.
Cinchonidine: Similar to quinine but with different pharmacokinetic properties.
Quinine dihydrochloride remains a vital compound in both historical and modern contexts, with diverse applications across various scientific fields.
属性
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.2ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKXWRRDHYTHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Nitrophenyl)-2-oxoethyl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468312.png)


![9-(tridecafluorohexyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12468325.png)

![4-chloro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12468330.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12468349.png)


![4-[(4-methylphenyl)sulfonyl]-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12468360.png)

![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12468377.png)
